Structural Comparison with Primary Carboxamide Analog
The target compound differs from the commercially available analog 1-(4-methylphenyl)-3-phenylpyrazole-4-carboxamide (PubChem CID 44118726) by replacement of the primary carboxamide with an N-(2-oxo-2-phenylethyl) amide. This modification adds an aromatic ketone moiety that can participate in π-stacking and hydrogen-bonding interactions absent in the simpler amide [1]. However, no direct head-to-head biological comparison between these two compounds has been published.
| Evidence Dimension | Structural feature (functional group substitution) |
|---|---|
| Target Compound Data | Contains N-(2-oxo-2-phenylethyl) amide (phenacyl amide) |
| Comparator Or Baseline | 1-(4-Methylphenyl)-3-phenylpyrazole-4-carboxamide: primary carboxamide (CAS 379219-07-5) |
| Quantified Difference | Qualitative structural difference; no quantitative biological difference reported |
| Conditions | Structural comparison only; no assay data available |
Why This Matters
The phenacyl amide group can alter hydrogen-bonding capacity and lipophilicity, which may differentiate target binding and pharmacokinetics relative to the simpler amide analog, though experimental confirmation is lacking.
- [1] PubChem CID 44118726, 1-(4-Methylphenyl)-3-phenylpyrazole-4-carboxamide. View Source
